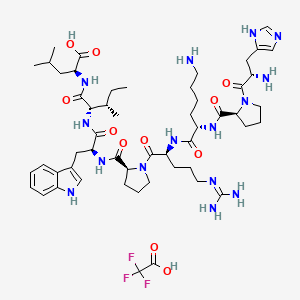
DMTr-4'-F-U-CED-TBDMS phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves multiple steps, starting from the uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Introduction of the 4’-fluoro group: This step involves the fluorination of the uridine derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Protection of the 2’-hydroxyl group: This is done using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of DMTr-4’-F-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like column chromatography and recrystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
DMTr-4’-F-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Hydrolysis: The cyanoethyl group can be hydrolyzed under basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of the phosphate derivative.
Substitution: Removal of the TBDMS group to yield the free hydroxyl group.
Hydrolysis: Conversion of the cyanoethyl group to the phosphoric acid derivative
Aplicaciones Científicas De Investigación
DMTr-4’-F-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a probe for studying RNA structure and function.
Biology: Employed in the development of RNA aptamers and ribozymes.
Medicine: Utilized in RNA therapeutics for targeted drug delivery and gene therapy.
Industry: Applied in the synthesis of labeled oligonucleotides for diagnostic and therapeutic purposes
Mecanismo De Acción
The mechanism of action of DMTr-4’-F-U-CED-TBDMS phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a labeling reagent, allowing for the visualization and study of RNA structures. The 4’-fluoro group enhances the sensitivity of the compound, making it a valuable probe for nuclear magnetic resonance (NMR) studies. The molecular targets include RNA molecules, and the pathways involved are related to RNA synthesis and modification .
Comparación Con Compuestos Similares
DMTr-4’-F-U-CED-TBDMS phosphoramidite is unique due to its 4’-fluoro modification, which enhances its sensitivity and utility as an NMR probe. Similar compounds include:
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: A methylated derivative used for similar applications but with different sensitivity and reactivity.
DMTr-4’-H-U-CED-TBDMS phosphoramidite: A non-fluorinated version used for standard oligonucleotide labeling.
DMTr-4’-Cl-U-CED-TBDMS phosphoramidite: A chlorinated derivative with distinct chemical properties
Propiedades
Fórmula molecular |
C45H60FN4O9PSi |
|---|---|
Peso molecular |
879.0 g/mol |
Nombre IUPAC |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
Clave InChI |
GECCGPZJATURAY-NZSBGPKUSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)


